molecular formula C17H15ClN2O3S B13023205 7-Chloro-4-methyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-6-sulfonamide

7-Chloro-4-methyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-6-sulfonamide

Cat. No.: B13023205
M. Wt: 362.8 g/mol
InChI Key: MGCMDLNLEHJPHA-UHFFFAOYSA-N
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Description

7-Chloro-4-methyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-6-sulfonamide ( 1418265-85-6) is a high-purity synthetic compound supplied for research use only. This chemical belongs to a class of 4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide derivatives that have demonstrated pronounced and specific antibacterial activity in scientific studies . Research into analogous compounds has shown that the presence of an ortho-substituted aromatic ring on the sulfonamide nitrogen, such as the o-tolyl group in this molecule, is a critical structural feature that significantly enhances antibacterial efficacy, particularly against strains of S. aureus and E. coli . The compound integrates a quinolin-2-one scaffold, a structure known for its relevance in medicinal chemistry, with a sulfonamide functional group, a classic pharmacophore in antimicrobial agents . This molecular architecture makes it a valuable chemical tool for researchers investigating new antibacterial agents and studying structure-activity relationships (SAR) to combat drug-resistant microorganisms . The molecular formula is C 17 H 15 ClN 2 O 3 S and it has a molecular weight of 362.83 g/mol . This product is strictly for research applications in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C17H15ClN2O3S

Molecular Weight

362.8 g/mol

IUPAC Name

7-chloro-4-methyl-N-(2-methylphenyl)-2-oxo-1H-quinoline-6-sulfonamide

InChI

InChI=1S/C17H15ClN2O3S/c1-10-5-3-4-6-14(10)20-24(22,23)16-8-12-11(2)7-17(21)19-15(12)9-13(16)18/h3-9,20H,1-2H3,(H,19,21)

InChI Key

MGCMDLNLEHJPHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C3C(=C2)C(=CC(=O)N3)C)Cl

Origin of Product

United States

Preparation Methods

Cyclization Strategies

The quinoline-2-one core is commonly synthesized via cyclization reactions involving anilines or substituted anilines with β-ketoesters or α,β-unsaturated esters:

  • Acylation and Cyclization: Aniline derivatives can be acylated with α,β-unsaturated acyl chlorides followed by Lewis acid-catalyzed cyclization (e.g., AlCl3) to form quinolin-2-ones with high yields (~86-92%).

  • Ru(II)-Catalyzed Cyclization: 3,4-dimethoxy acetanilide cyclized with ethyl-2-butynoate in the presence of [{RuCl2(p-cymene)}2], AgSbF6, and pivalic acid at 130 °C yielded 4-methyl substituted quinolin-2-one derivatives efficiently.

  • Pd(II)-Catalyzed Oxidative Cyclization: Palladium acetate catalysis with oxidants like Na2S2O8 in toluene solvent facilitates cyclization of anilines and α,β-unsaturated esters to form quinolin-2-one cores.

  • Solvent-Free Friedel-Crafts Cyclization: Substituted anilines react with Meldrum’s acid under solvent-free conditions at 60 °C to yield 4-hydroxy-2-quinolinones via intramolecular Friedel-Crafts cyclization with excellent yields (up to 91%).

  • Direct Acylation of Iodoacetanilides: Ortho-iodoacetanilides undergo Pd(OAc)2-catalyzed acylation with benzaldehyde followed by cyclization to produce 1-azacoumarin derivatives, which are quinoline analogs.

Specific Synthesis of 4-Methyl-7-chloroquinolin-2-one

  • Starting from substituted phenols (e.g., methylphenol), condensation with ethyl acetoacetate in acidic conditions (e.g., sulfuric acid) yields substituted coumarins.

  • Subsequent nitration and reduction steps convert coumarins into nitroquinoline derivatives.

  • Treatment with hydrazine hydrate converts nitroquinolines into aminoquinolines, which can be further functionalized.

Sulfonamide Formation at the 6-Position

  • Sulfonamide derivatives are synthesized by reacting the quinoline amine intermediate with sulfonyl chlorides.

  • In this case, benzene sulfonyl chloride derivatives (e.g., o-tolylsulfonyl chloride) react with the amino group at the 6-position to form the N-(o-tolyl) sulfonamide.

  • The reaction typically proceeds in the presence of a base such as pyridine or triethylamine to neutralize the HCl formed and to facilitate nucleophilic attack.

Summary Table of Preparation Steps

Step Reaction Type Starting Materials Conditions / Catalysts Yield / Notes
1 Cyclization to quinolin-2-one Substituted aniline + β-ketoester or α,β-unsaturated ester Lewis acid (AlCl3), Ru(II), or Pd(II) catalysis; solvent varies (toluene, i-PrOH) High yields (86-92%) depending on method
2 Chlorination Quinoline derivative or chloroaniline Use of 4,7-dichloroquinoline as precursor or selective chlorination Selective 7-chloro substitution
3 Nitration and reduction Coumarin derivatives Nitric acid in sulfuric acid; hydrazine hydrate for reduction Intermediate step for aminoquinoline formation
4 Sulfonamide formation Aminoquinoline + o-tolylsulfonyl chloride Base (pyridine or triethylamine), organic solvent Efficient sulfonamide bond formation

Research Findings and Optimization Notes

  • The choice of solvent and catalyst strongly influences cyclization efficiency and product yield. For example, toluene was found superior for Pd-catalyzed cyclizations.

  • Solvent-free conditions for Friedel-Crafts cyclization offer environmentally friendly and high-yielding alternatives.

  • Hydrazine hydrate is effective for converting nitroquinoline intermediates into aminoquinolines, crucial for subsequent sulfonamide formation.

  • The sulfonamide formation step requires careful control of stoichiometry and reaction temperature to avoid side reactions and ensure selective substitution.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or iodine in the presence of a catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations demonstrate that derivatives of sulfonamide-bearing quinazolinone, which share structural similarities with 7-Chloro-4-methyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-6-sulfonamide, exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study synthesized a series of sulfonamide derivatives and assessed their cytotoxic effects on cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), LoVo (colon cancer), and MCF-7 (breast cancer). Notably, the compound demonstrated:

  • IC50 Values : The most active derivatives showed IC50 values of 20.17 µM (MCF-7), 22.64 µM (LoVo), 45.57 µM (HepG2), and 51.50 µM (A549) .
  • Mechanism of Action : Flow cytometry analysis indicated that these compounds induced apoptosis in a dose-dependent manner, suggesting their potential as effective anticancer agents .

Antimicrobial Properties

The compound's sulfonamide moiety is known for its antimicrobial properties, which can be leveraged in treating bacterial infections.

Research Findings

Studies have shown that compounds similar to 7-Chloro-4-methyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-6-sulfonamide possess significant antibacterial activity against various strains of bacteria. The mechanism often involves inhibition of bacterial folate synthesis, making it effective against both Gram-positive and Gram-negative bacteria.

Pharmacological Applications

Beyond its anticancer and antimicrobial properties, this compound may also play a role in other therapeutic areas.

Potential Uses

  • Anti-inflammatory Effects : Similar compounds have been investigated for their anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
  • Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication, indicating a possible role in antiviral therapy.

Data Table: Summary of Applications

ApplicationDescriptionReferences
AnticancerInduces apoptosis in various cancer cell lines; effective cytotoxicity.
AntimicrobialExhibits antibacterial activity against multiple bacterial strains.
Anti-inflammatoryPotential use in treating inflammatory conditions; requires further study.
AntiviralInhibitory effects on viral replication have been noted in preliminary studies.

Mechanism of Action

The mechanism of action of 7-Chloro-4-methyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-6-sulfonamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Quinoline-6-sulfonamide: A related compound with potential biological activities.

    4-Methylquinoline: A simpler derivative used in various chemical syntheses.

Uniqueness

7-Chloro-4-methyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-6-sulfonamide is unique due to its specific substitution pattern, which may confer distinct biological or chemical properties compared to other quinoline derivatives.

For precise and detailed information, consulting scientific literature and databases would be essential

Biological Activity

7-Chloro-4-methyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-6-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological applications of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of 7-Chloro-4-methyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-6-sulfonamide involves several chemical reactions that typically include the formation of the quinoline core followed by sulfonamide substitution. The methods reported in literature emphasize the use of various reagents and conditions to optimize yield and purity.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. A study evaluated a series of sulfonamide-bearing quinazolinone derivatives, revealing promising in vitro cytotoxicity against various cancer cell lines, suggesting that similar activities may be present in 7-Chloro-4-methyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-6-sulfonamide .

Antiviral Activity

Compounds in the dihydroquinoline class have shown antiviral properties, particularly against cytomegalovirus (CMV). The mechanism often involves inhibition of viral replication through interference with viral enzymes . This suggests that 7-Chloro-4-methyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-6-sulfonamide may also possess similar antiviral capabilities.

Neuropharmacological Effects

Recent studies on related quinoline compounds have demonstrated effects on neurotransmitter systems. For instance, some derivatives have been shown to modulate acetylcholine levels in the brain, which is crucial for cognitive functions . The potential neuropharmacological activity of 7-Chloro-4-methyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-6-sulfonamide warrants further investigation.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Demonstrated significant cytotoxic effects in various cancer cell lines.
Antiviral Properties Inhibition of CMV replication noted in related dihydroquinoline compounds.
Neuropharmacology Modulation of neurotransmitter levels observed in similar compounds.

The biological activity of 7-Chloro-4-methyl-2-oxo-N-(o-tolyl)-1,2-dihydroquinoline-6-sulfonamide may involve several mechanisms:

  • Enzyme Inhibition : Compounds like this often inhibit key enzymes involved in microbial replication.
  • Receptor Modulation : Interaction with neurotransmitter receptors can influence neuronal signaling pathways.
  • Cell Cycle Interference : Anticancer properties may stem from disrupting the cell cycle in rapidly dividing cells.

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